REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[C:4]31[O:16][O:15][C:14]1([CH2:21][CH2:20][CH:19]([CH2:22][C:23]([O-:25])=[O:24])[CH2:18][CH2:17]1)[O:13]3)[CH2:10]2.Cl>O.C(O)C>[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[C:4]31[O:16][O:15][C:14]1([CH2:21][CH2:20][CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][CH2:17]1)[O:13]3)[CH2:10]2 |f:0.1|
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.13,7]decan]-4-ylacetate
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
|
C12C3(C4CC(CC(C1)C4)C2)OC2(OO3)CCC(CC2)CC(=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for about 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50% aqueous ethanol (150 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 40° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3(C4CC(CC(C1)C4)C2)OC2(OO3)CCC(CC2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |